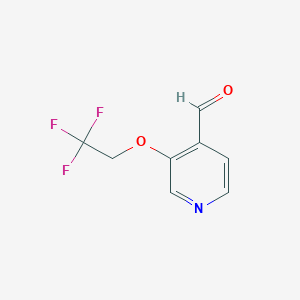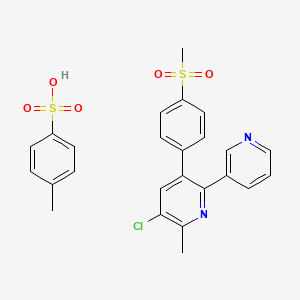
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C25H21ClN2O5S2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves multiple steps. The starting materials typically include 5-chloro-6-methyl-2,3’-bipyridine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents like THF (tetrahydrofuran) and catalysts such as trimethylamine. The reaction is carried out under controlled temperatures and stirring conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine
- 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate
Uniqueness
What sets 5-Chloro-6-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C25H23ClN2O5S2 |
|---|---|
Peso molecular |
531.0 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-5-(4-methylsulfonylphenyl)-6-pyridin-3-ylpyridine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15ClN2O2S.C7H8O3S/c1-12-17(19)10-16(18(21-12)14-4-3-9-20-11-14)13-5-7-15(8-6-13)24(2,22)23;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
XWYYHTNRRUHLAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=N1)C2=CN=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



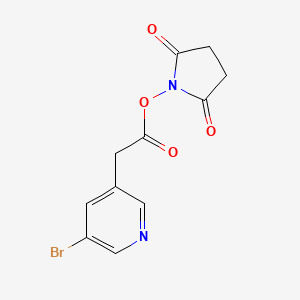


![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
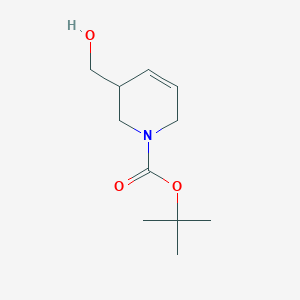

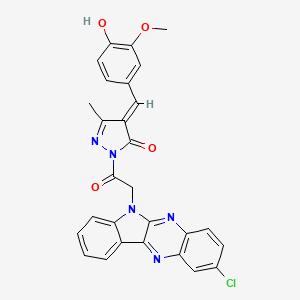

![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

